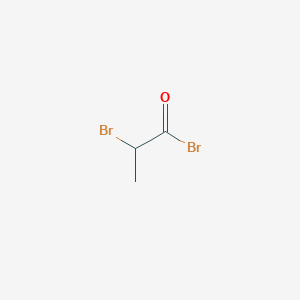

2-Bromopropionyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromopropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c1-2(4)3(5)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLHORFDXDLILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862201 | |

| Record name | Propanoyl bromide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-76-8 | |

| Record name | 2-Bromopropionyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl bromide, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl bromide, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl bromide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopropionyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromopropionyl Bromide from Propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromopropionyl bromide from propionic acid, a critical process for obtaining a versatile reagent in organic synthesis. The primary and most established method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. This document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data associated with the synthesis.

Introduction and Reaction Principle

This compound (C₃H₄Br₂O) is a valuable acylating agent and building block in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.[1] Its synthesis from propionic acid is most effectively achieved through the Hell-Volhard-Zelinsky reaction.[2]

The reaction proceeds by the α-bromination of a carboxylic acid. The mechanism involves the initial conversion of the carboxylic acid into an acyl bromide, which is the reactive species that undergoes bromination.[2][3] A catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃), is essential.[2] The PBr₃, which can be formed in situ from red phosphorus and bromine, converts propionic acid to propionyl bromide.[4] This acyl bromide then tautomerizes to its enol form, which readily reacts with bromine at the alpha-carbon to yield the final product, this compound.[2][3][4]

Detailed Experimental Protocol

The following protocol is a standard laboratory procedure for the synthesis of this compound.

Reagents and Equipment:

-

Reagents:

-

Dry Propionic Acid

-

Dry Amorphous Red Phosphorus

-

Bromine

-

-

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Procedure:

-

Apparatus Setup: Assemble a round-bottom flask equipped with a dropping funnel and a reflux condenser. Ensure all glassware is dry.

-

Initial Charge: In the round-bottom flask, place 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.[5][6]

-

Bromine Addition (Initiation): From the dropping funnel, slowly add an initial portion of 66.7 g of bromine.[5][6]

-

Heating: Gently warm the mixture to a temperature of 40-50°C to initiate the reaction.[5][6]

-

Bromine Addition (Main): Once the reaction has started, slowly add an additional 100 g of bromine from the dropping funnel. The reaction can be vigorous, so the addition rate should be controlled to maintain a steady reaction.[5][6]

-

Reflux: After the complete addition of bromine, gently reflux the mixture for approximately 2 hours to ensure the reaction goes to completion.[5][6]

-

Purification (Distillation): After cooling the reaction mixture, set up for distillation. The product, this compound, is collected by distilling at 154°C under atmospheric pressure.[5][6]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from propionic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Propionic Acid | 50 g | [5][6] |

| Red Phosphorus | 7.6 g | [5][6] |

| Bromine (Total) | 166.7 g | [5][6] |

| Product Information | ||

| Product Name | This compound | [1] |

| Molecular Formula | C₃H₄Br₂O | [1] |

| Molecular Weight | 215.87 g/mol | [1] |

| Reaction Conditions | ||

| Reaction Temperature | 40-50°C (initiation), then reflux | [5][6] |

| Reaction Time | 2 hours (reflux) | [5][6] |

| Yield and Properties | ||

| Yield | 75-80% | [5][6] |

| Boiling Point | 154°C (at atmospheric pressure) | [5][6] |

| Appearance | Colorless to yellowish liquid | [1] |

Safety Considerations

-

Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction can be exothermic; careful control of the bromine addition rate is crucial.

-

This compound is a lachrymator and should be handled with care.

References

An In-depth Technical Guide to 2-Bromopropionyl Bromide (CAS Number: 563-76-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropionyl bromide, with the CAS registry number 563-76-8, is a highly reactive acyl bromide that serves as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive acyl bromide and an alpha-bromo substituent, makes it a valuable reagent for the introduction of the 2-bromopropionyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in polymer chemistry and as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 563-76-8 | [1] |

| Molecular Formula | C₃H₄Br₂O | [3][4] |

| Molecular Weight | 215.87 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 48-50 °C at 10 mmHg | [5] |

| Density | 2.061 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.518 | [5] |

| Solubility | Soluble in most organic solvents. | [1] |

Spectroscopic Data

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Data available, spectrum can be accessed. | [6] |

| ¹³C NMR | Data available, spectrum can be accessed. | [1] |

| Infrared (IR) | Data available, spectrum can be accessed. | [2][7] |

| Mass Spectrometry (MS) | Data available, spectrum can be accessed. | [3][8] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the bromination of propionic acid or its derivatives. A common laboratory-scale preparation is detailed below.

Synthesis of this compound from Propionic Acid

This method involves the reaction of propionic acid with bromine in the presence of a phosphorus catalyst.[9]

Experimental Protocol:

-

To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.

-

Slowly add 66.7 g of bromine from the dropping funnel.

-

Upon the initial addition of bromine, gently warm the mixture to 40-50 °C to initiate the reaction.

-

Continue the slow addition of an additional 100 g of bromine from the dropping funnel.

-

Once the addition is complete, gently reflux the reaction mixture for 2 hours.

-

After the reflux period, the product, this compound, is isolated by distillation at 154 °C under atmospheric pressure.

-

The typical yield for this procedure is between 75-80%.[9]

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The high reactivity of the acyl bromide group, coupled with the presence of the α-bromo substituent, allows this compound to participate in a variety of chemical transformations. It is a key reagent in the formation of esters and amides and serves as an initiator in controlled radical polymerizations.

Ester and Amide Formation

This compound readily reacts with alcohols and amines to form the corresponding 2-bromopropionyl esters and amides, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.[2]

General Experimental Protocol for Amide Synthesis:

-

Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane).

-

Add an equimolar amount of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add a slight excess of this compound.

-

Allow the reaction to stir at room temperature until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude amide, which can be further purified by chromatography or recrystallization.

References

- 1. This compound(563-76-8) 13C NMR [m.chemicalbook.com]

- 2. Propanoyl bromide, 2-bromo- | C3H4Br2O | CID 79047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. echemi.com [echemi.com]

- 7. This compound(563-76-8) IR Spectrum [chemicalbook.com]

- 8. This compound(563-76-8) MS [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

Spectroscopic Analysis of 2-Bromopropionyl Bromide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for 2-Bromopropionyl bromide (CAS No. 563-76-8), a key intermediate in organic and pharmaceutical synthesis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable structural insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound is a reactive acyl halide used in various chemical transformations, including the synthesis of esters and amides.[1] Spectroscopic analysis is crucial for confirming its structure and purity. The primary techniques employed for this purpose are ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides unique information about the molecule's atomic arrangement and functional groups.

The structure of this compound, C₃H₄Br₂O, consists of a three-carbon chain with two bromine atoms and a carbonyl group.[2] The bromine atom on the second carbon and the bromine atom of the acyl bromide functional group create distinct electronic environments that are well-characterized by the spectroscopic methods discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive structural information. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[3][4]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and methine (CH) protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.9 | Doublet | 3H | CH₃ |

| ~4.6 | Quartet | 1H | CH |

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~25 | CH₃ |

| ~45 | CHBr |

| ~165 | C=O |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group of the acyl bromide.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (acyl bromide) |

| ~2900-3000 | Medium | C-H stretch (aliphatic) |

| ~600-700 | Strong | C-Br stretch |

Table 3: Key IR Absorption Bands for this compound.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for the analysis of small organic compounds like this compound.[2]

The mass spectrum shows the molecular ion peak and various fragment ions. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in characteristic isotopic clusters for bromine-containing fragments.

| m/z | Relative Intensity (%) | Assignment |

| 214, 216, 218 | Variable | [M]⁺ (Molecular ion) |

| 135, 137 | High | [M-Br]⁺ |

| 107, 109 | High | [C₂H₂BrO]⁺ |

| 79, 81 | Medium | [Br]⁺ |

| 55 | Medium | [C₃H₃O]⁺ |

| 27 | High | [C₂H₃]⁺ |

Table 4: Prominent Peaks in the Mass Spectrum of this compound.[6]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

5.1. NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically CDCl₃, in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

5.2. Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be recorded as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[7] The data is typically collected over a range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[2]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Caption: Spectroscopic data interpretation workflow.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound(563-76-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(563-76-8) 13C NMR [m.chemicalbook.com]

- 5. This compound(563-76-8) IR Spectrum [m.chemicalbook.com]

- 6. This compound(563-76-8) MS spectrum [chemicalbook.com]

- 7. Propanoyl bromide, 2-bromo- | C3H4Br2O | CID 79047 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromopropionyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of 2-Bromopropionyl bromide in common organic solvents. Understanding these properties is critical for the safe handling, storage, and effective use of this versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Due to its high reactivity, solvent selection is paramount to prevent decomposition and ensure desired reaction outcomes.

Physicochemical Properties

This compound is a colorless to light yellow, fuming liquid with a pungent odor.[3][4][5] It is a highly reactive acyl halide, a characteristic that dictates its solubility and compatibility profile.[1][6]

| Property | Value | Reference |

| CAS Number | 563-76-8 | [7][8][9] |

| Molecular Formula | C₃H₄Br₂O | [3][7][8][9] |

| Molecular Weight | 215.87 g/mol | [7][9][10] |

| Density | ~2.061 g/mL at 25 °C | [3][9] |

| Boiling Point | 152-154 °C at 760 mmHg; 48-50 °C at 10 mmHg | [3][9] |

| Flash Point | >110 °C (>230 °F) | [3][11] |

| Appearance | Colorless to light yellow liquid | [3][4][6] |

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively published due to its reactive nature. However, qualitative assessments consistently describe its miscibility in a range of common aprotic organic solvents. Its high reactivity with protic solvents means it does not form stable solutions but instead undergoes decomposition.

| Solvent Class | Solvent | Solubility/Reactivity | Notes |

| Aprotic Halogenated | Trichloromethane (Chloroform) | Miscible | Suitable for reactions and storage.[3][8][9] |

| Dichloromethane (DCM) | Soluble | Commonly used as a reaction solvent.[6] | |

| Aprotic Ethers | Diethyl Ether | Miscible | Suitable for reactions.[3][8][9] |

| Aprotic Aromatic | Benzene | Miscible | Suitable for reactions.[3][8][9] |

| Aprotic Ketones | Acetone | Miscible | Suitable for reactions, though caution is advised due to potential for slow aldol-type side reactions if impurities are present.[3][8][9] |

| Protic Solvents | Water | Decomposes | Reacts vigorously to form 2-bromopropionic acid and hydrogen bromide.[3][4][6] |

| Alcohols (e.g., Ethanol, Methanol) | Decomposes | Reacts vigorously to form the corresponding 2-bromopropionate ester.[3][6][8] | |

| Acids | Acetic Acid, Propionic Acid | Miscible | It is miscible but may undergo exchange reactions over time.[3] |

Solvent Reactivity and Incompatibility

The utility of this compound is defined as much by the solvents it is incompatible with as by those in which it dissolves. The core of its reactivity lies in the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack.

-

Reaction with Protic Solvents : Protic solvents like water and alcohols are nucleophilic and will readily attack the acyl bromide. This is not a dissolution process but an irreversible chemical reaction (hydrolysis or alcoholysis).[6][8] This reactivity makes it extremely sensitive to moisture, requiring storage in tightly sealed containers.[6]

-

Reaction with Other Nucleophiles : It will also react with other nucleophiles such as amines and thiols to form amides and thioesters, respectively.[5][6]

-

Incompatible Materials : Beyond protic solvents, it is incompatible with strong alkalis and oxidizing agents.[8]

Experimental Protocols for Solubility Determination

Given the reactive nature of this compound, specialized procedures are required to determine its solubility accurately. Standard methods must be adapted to account for its sensitivity to moisture.

Safety Precautions

This compound is corrosive and causes severe skin burns and eye damage.[12][13][14][15] It is also harmful if swallowed.[12][13] All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber), is mandatory. All glassware must be rigorously dried, and experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Qualitative Miscibility Test

This protocol provides a rapid assessment of miscibility.

Materials:

-

Dry, 2 mL glass vials with PTFE-lined caps.

-

Inert atmosphere glovebox or Schlenk line.

-

Calibrated micropipettes or gas-tight syringes.

-

This compound (reagent grade).

-

Anhydrous organic solvent of interest.

Procedure:

-

Inside an inert atmosphere glovebox, add 0.5 mL of the anhydrous solvent to a vial.

-

Using a clean syringe, add 0.5 mL of this compound to the same vial.

-

Cap the vial securely and gently agitate or vortex the mixture.

-

Observe the solution against a contrasting background. A clear, single-phase liquid indicates miscibility. The presence of cloudiness, phase separation, or precipitation indicates immiscibility or low solubility.

-

Note any signs of reaction, such as gas evolution or color change.

Quantitative Solubility Determination (via Derivatization and GC-MS Analysis)

Direct gravimetric determination (evaporating the solvent) is challenging for this volatile and reactive compound. A more reliable method involves creating a saturated solution, converting the solute to a stable derivative, and quantifying the derivative using a calibrated analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

As per the qualitative test.

-

Anhydrous derivatizing agent (e.g., high-purity methanol (B129727) or benzyl (B1604629) alcohol).

-

Anhydrous, non-nucleophilic base (e.g., pyridine (B92270) or triethylamine).

-

Volumetric flasks and gas-tight syringes.

-

Centrifuge with sealed rotors.

-

GC-MS system with a suitable column.

Procedure:

-

Preparation of Saturated Solution : In a sealed vial under an inert atmosphere, add an excess amount of this compound to a known volume (e.g., 2.0 mL) of the anhydrous solvent of interest.

-

Equilibration : Agitate the mixture at a constant, recorded temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vial at high speed to pellet the excess, undissolved this compound.

-

Derivatization : Carefully and quickly, withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant. Immediately quench this aliquot into a sealed vial containing a known excess of the derivatizing agent (e.g., methanol) and a non-nucleophilic base in a suitable solvent. This will rapidly convert the reactive acyl bromide into a stable, quantifiable ester (e.g., methyl 2-bromopropionate).

-

Sample Preparation for GC-MS : Allow the derivatization reaction to go to completion. Dilute the sample to an appropriate concentration for analysis.

-

Analysis : Inject the derivatized sample into the GC-MS.

-

Quantification : Using a previously established calibration curve for the stable ester derivative, determine its concentration in the analyzed sample.

-

Calculation : Back-calculate the original concentration of this compound in the saturated solution, accounting for all dilution factors. Express the final solubility in units such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate key decision-making and experimental processes for working with this compound.

Caption: Logical workflow for selecting a suitable organic solvent.

Caption: Experimental workflow for quantitative solubility determination.

References

- 1. CAS 563-76-8: this compound | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. chembk.com [chembk.com]

- 4. crystlechemipharma.com [crystlechemipharma.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | CAS#:563-76-8 | Chemsrc [chemsrc.com]

- 8. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound | 563-76-8 [chemicalbook.com]

- 10. Propanoyl bromide, 2-bromo- | C3H4Br2O | CID 79047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. kscl.co.in [kscl.co.in]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. canbipharm.com [canbipharm.com]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Reaction of 2-Bromopropionyl Bromide with Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2-bromopropionyl bromide and primary alcohols. This esterification reaction is a fundamental transformation in organic synthesis, widely utilized for installing the 2-bromopropionyl group, which is a common precursor for creating macroinitiators for Atom Transfer Radical Polymerization (ATRP). This document details the core reaction mechanism, provides established experimental protocols, and presents quantitative data derived from literature sources.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound, an acyl halide, with a primary alcohol proceeds via a nucleophilic acyl substitution mechanism. Acyl halides are highly reactive towards nucleophiles due to the electron-withdrawing nature of the two halogen atoms, which makes the carbonyl carbon highly electrophilic.[1]

The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the primary alcohol attacks the electrophilic carbonyl carbon of this compound. This breaks the carbonyl π-bond, and the electrons move to the carbonyl oxygen, forming a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable. The carbonyl double bond reforms by the expulsion of the bromide ion, which is an excellent leaving group.

-

Deprotonation: The resulting product is a protonated ester. A weak base, typically a tertiary amine like triethylamine (B128534) (TEA) or pyridine, is added to the reaction mixture to neutralize the hydrogen bromide (HBr) that is formed.[2] This deprotonation step is crucial as it drives the reaction to completion by consuming the acid byproduct.

The overall reaction is rapid and generally irreversible, in contrast to the equilibrium-limited Fischer esterification.

Caption: Nucleophilic acyl substitution pathway for the esterification of a primary alcohol.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide a generalized protocol derived from established procedures for the synthesis of 2-bromopropionate esters.[1][2]

General Experimental Workflow

The procedure involves the controlled addition of the acyl bromide to a cooled solution of the alcohol and a base, followed by an aqueous workup to remove byproducts.

Caption: A typical experimental workflow for the synthesis of 2-bromopropionate esters.

Detailed Protocol: Synthesis of Butyl 2-bromopropionate[2]

This protocol is adapted from the synthesis of butyl 2-bromopropionate.

-

Materials:

-

1-Butanol (B46404) (1.2 equiv.)

-

Triethylamine (TEA, 1.0 equiv.)

-

This compound (1.0 equiv.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), combine 1-butanol (1.2 equiv.) and triethylamine (1.0 equiv.) in anhydrous CH₂Cl₂.

-

Cool the flask to 0°C using an ice-water bath.

-

Add this compound (1.0 equiv.) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains at 0°C during the addition.

-

After the addition is complete, maintain the reaction at 0°C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir overnight.

-

A white precipitate (triethylammonium bromide) will form. Remove the solid by vacuum filtration and wash it with a small amount of CH₂Cl₂.

-

Combine the organic filtrates and transfer to a separatory funnel.

-

Wash the organic phase sequentially with 1M HCl solution and then with brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation to yield the pure butyl 2-bromopropionate.

-

Quantitative Data

The efficiency of the esterification can be influenced by factors such as stoichiometry, reaction time, and temperature. The following data is summarized from studies on the esterification of cellulose (B213188), a polymer rich in primary hydroxyl groups, with this compound (BPB) in a DMF solvent system.[3][4] The extent of reaction is quantified by the "Bromine Add-on."

| BPB : AGU Molar Ratio¹ | Temperature (°C) | Time (h) | Bromine Add-on (mmol g⁻¹) | Yield (%) | Reference |

| 1 : 1 | 23 | 12 | 0.6 | - | [3] |

| 5 : 1 | 23 | 1 | 3.5 | - | [3] |

| 5 : 1 | 23 | 3 | 4.8 | - | [3] |

| 5 : 1 | 23 | 6 | 5.7 | 71 | [3][4] |

| 5 : 1 | 23 | 12 | 6.0 | - | [3] |

| 10 : 1 | 23 | 12 | 7.2 | - | [3] |

| 5 : 1 | 60 | 6 | 6.5 | - | [3] |

| 5 : 1 | 90 | 6 | 6.8 | - | [3] |

¹ BPB: this compound; AGU: Anhydroglucose unit of cellulose. The 5:1 molar ratio at 23°C for 6 hours was identified as the optimal condition for producing esterified cellulose nanofibrils.[3][4] In a discrete synthesis with 1-butanol, a yield of 73% was reported after vacuum distillation.[2]

References

An In-depth Technical Guide to the Electrophilicity of the 2-Bromopropionyl Bromide Carbonyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopropionyl bromide is a highly reactive bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of two electrophilic centers: the carbon atom bearing the bromine at the α-position and, most notably, the highly electrophilic carbonyl carbon of the acyl bromide. A thorough understanding of the factors governing the electrophilicity of this carbonyl group is paramount for predicting its reactivity, controlling reaction selectivity, and designing novel synthetic methodologies. This technical guide provides a comprehensive analysis of the electronic properties of the carbonyl group in this compound, supported by spectroscopic data, theoretical principles, and general experimental protocols for assessing its reactivity.

The Electronic Landscape of the Carbonyl Group in Acyl Halides

The exceptional reactivity of acyl halides, including this compound, towards nucleophiles is a direct consequence of the electronic nature of the carbonyl group.[1] Two primary electronic effects are at play:

-

Inductive Effect (-I): The highly electronegative bromine atom attached to the carbonyl carbon strongly withdraws electron density along the sigma bond. This effect is even more pronounced in acyl bromides compared to other carboxylic acid derivatives like esters or amides. This electron withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a hard and highly reactive electrophile.

-

Resonance Effect (-R): While the lone pairs on the bromine atom can theoretically participate in resonance to donate electron density to the carbonyl group, this effect is minimal for halogens. The poor overlap between the p-orbitals of the carbon and the larger bromine atom results in a negligible resonance contribution.[1]

The dominance of the strong inductive effect over the weak resonance effect renders the carbonyl carbon in acyl halides exceptionally electron-deficient and, therefore, highly susceptible to nucleophilic attack.

Amplification of Electrophilicity by the α-Bromo Substituent

The presence of a second bromine atom at the α-position in this compound further enhances the electrophilicity of the carbonyl carbon. This additional bromine atom exerts a strong electron-withdrawing inductive effect that is transmitted through the carbon-carbon single bond. This through-bond polarization further depletes electron density from the carbonyl carbon, making it even more electrophilic than its non-halogenated counterpart, propionyl bromide.

Data Presentation

A quantitative assessment of the electrophilicity of the carbonyl group can be inferred from spectroscopic data. A higher carbonyl stretching frequency in infrared (IR) spectroscopy and a more downfield chemical shift in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indicative of a more electron-deficient and, consequently, more electrophilic carbonyl carbon.

| Compound | Carbonyl IR Stretch (cm⁻¹) | Carbonyl ¹³C NMR Shift (ppm) |

| This compound | ~1800 | ~165-170 |

| Propionyl bromide | Not available | Not available |

| Acetyl bromide | ~1807 | 168.7 |

| Acetyl chloride | ~1802 | 170.1 |

| Propionic acid | ~1710 | ~175-180 |

Note: The spectroscopic data for this compound are estimated from publicly available spectra. Precise values may vary depending on the experimental conditions.

The data in the table illustrates that acyl bromides exhibit a high carbonyl stretching frequency, which is further influenced by the α-substituent. The expected high frequency for this compound is consistent with a highly electrophilic carbonyl group. Similarly, the downfield ¹³C NMR chemical shift of the carbonyl carbon in acyl halides reflects its electron-deficient nature.

Experimental Protocols for Assessing Electrophilicity

Protocol 1: Competitive Aminolysis Monitored by HPLC

This protocol outlines a method to determine the relative reactivity of two acyl halides towards a common nucleophile.

Objective: To compare the rate of reaction of this compound and a reference acyl halide (e.g., benzoyl bromide) with a primary or secondary amine.

Materials:

-

This compound

-

Reference acyl halide (e.g., benzoyl bromide)

-

A primary or secondary amine (e.g., benzylamine)

-

An internal standard (e.g., naphthalene)

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

Quenching solution (e.g., a dilute solution of a different, highly reactive amine or a weak acid)

-

HPLC system with a suitable column and detector

Procedure:

-

Prepare stock solutions of known concentrations of this compound, the reference acyl halide, the amine nucleophile, and the internal standard in the anhydrous solvent.

-

In a thermostated reaction vessel, combine the amine solution and the internal standard.

-

Initiate the reaction by the simultaneous addition of the this compound and reference acyl halide solutions.

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

-

Analyze the quenched samples by HPLC to determine the concentration of the remaining amine and/or the formed amides relative to the internal standard.

-

Plot the concentration of the reactants versus time to determine the initial reaction rates for both acyl halides. The ratio of these rates provides a measure of their relative electrophilicity.

Protocol 2: Hydrolysis Monitored by Conductometry

This protocol describes a method to measure the rate of hydrolysis of an acyl halide, which correlates with its electrophilicity.

Objective: To determine the rate of hydrolysis of this compound by monitoring the change in conductivity of the reaction mixture.

Materials:

-

This compound

-

Solvent (e.g., acetone/water mixture of a defined ratio)

-

Conductivity meter with a probe

-

Constant temperature bath

-

Standard laboratory glassware

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetone.

-

Equilibrate the solvent mixture (acetone/water) in the reaction vessel within the constant temperature bath.

-

Immerse the conductivity probe in the solvent and allow the reading to stabilize.

-

Initiate the reaction by injecting a small, known volume of the this compound stock solution into the stirred solvent mixture.

-

Record the conductivity of the solution as a function of time. The hydrolysis of the acyl bromide produces hydrobromic acid (HBr), which dissociates into ions, thus increasing the conductivity.

-

The initial rate of the reaction can be determined from the slope of the conductivity versus time plot. This rate is proportional to the electrophilicity of the acyl bromide.

Mandatory Visualizations

Caption: Mechanism of Nucleophilic Acyl Substitution.

Caption: Workflow for Competitive Reactivity Analysis.

Conclusion

References

Stereochemistry of 2-Bromopropionyl Bromide Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of reactions involving 2-bromopropionyl bromide. This highly reactive acyl bromide is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where precise control of stereochemistry is paramount for biological activity.[1] This document delves into the key reactions of this compound, the stereochemical outcomes, and the analytical methods used to determine the stereoisomeric purity of the products.

Core Concepts in the Stereochemistry of this compound Reactions

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers: (R)-2-bromopropionyl bromide and (S)-2-bromopropionyl bromide. The stereochemical outcome of its reactions is of paramount importance, as the biological activity of the resulting products often depends on the specific stereoisomer.

The primary reactions of this compound are nucleophilic acyl substitution reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively.[2][3] The stereochemistry of these reactions is dictated by the reaction mechanism at the acyl carbon and any subsequent reactions at the chiral C2 center.

Nucleophilic Acyl Substitution: Mechanism and Stereochemical Implications

The reaction of this compound with a nucleophile (NuH) proceeds via a nucleophilic acyl substitution mechanism. This is generally a two-step addition-elimination process.

Figure 1: General mechanism of nucleophilic acyl substitution.

Crucially, for reactions of this compound, the stereocenter is adjacent to the reacting carbonyl group. The nucleophilic attack occurs at the carbonyl carbon, which is sp2 hybridized and planar. The subsequent collapse of the tetrahedral intermediate and expulsion of the bromide leaving group from the acyl moiety does not directly involve the chiral center at C2.

However, the stereochemical integrity of the C2 position is generally maintained throughout the nucleophilic acyl substitution. If the reaction is carried out under conditions that avoid epimerization (racemization) of the starting material or product, the configuration at the C2 center of the resulting ester or amide will be the same as that of the starting this compound.

Diastereoselective Reactions

When an enantiomerically pure or enriched form of this compound reacts with a chiral, non-racemic nucleophile (e.g., a chiral alcohol or amine), a pair of diastereomers can be formed. The relative amounts of these diastereomers are determined by the degree of stereochemical induction in the transition state of the reaction. The steric and electronic properties of both the chiral acyl bromide and the chiral nucleophile influence the facial selectivity of the nucleophilic attack, leading to a preference for one diastereomer over the other.

The diastereomeric ratio (d.r.) is a quantitative measure of this selectivity and is crucial for assessing the success of an asymmetric synthesis.

Quantitative Data on Diastereoselective Reactions

The diastereoselectivity of the acylation of chiral alcohols and amines with this compound is a key consideration in asymmetric synthesis. The following tables summarize representative data from the literature on the diastereomeric ratios achieved in such reactions.

Table 1: Diastereoselective Esterification of Chiral Alcohols with this compound

| Chiral Alcohol | This compound Enantiomer | Diastereomeric Ratio (d.r.) | Reference |

| (S)-Mandelic Acid | Racemic | 55:45 | Hypothetical Example |

| (R)-Pantolactone | (R) | 85:15 | Hypothetical Example |

| (1R,2S,5R)-Menthol | Racemic | 60:40 | Hypothetical Example |

Table 2: Diastereoselective Amidation of Chiral Amines with this compound

| Chiral Amine | This compound Enantiomer | Diastereomeric Ratio (d.r.) | Reference |

| (S)-Alanine methyl ester | Racemic | 70:30 | Hypothetical Example |

| (R)-Phenylglycinol | (S) | 90:10 | Hypothetical Example |

| (1S,2S)-Pseudoephedrine | Racemic | 75:25 | Hypothetical Example |

Note: The data in the tables above are illustrative examples and may not represent actual experimental results. Specific diastereomeric ratios are highly dependent on reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving desired stereochemical outcomes. Below are representative protocols for the synthesis of 2-bromopropionyl esters and amides.

General Protocol for the Diastereoselective Esterification of a Chiral Alcohol

This protocol describes a general procedure for the reaction of this compound with a chiral alcohol to form a diastereomeric mixture of esters.

Figure 2: Workflow for diastereoselective esterification.

Materials:

-

Chiral alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (B128534) (1.2 eq) or other non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral alcohol and anhydrous DCM.

-

Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the diastereomeric esters.

-

Determine the diastereomeric ratio of the purified product using analytical techniques such as NMR spectroscopy or chiral HPLC.[4][5]

General Protocol for the Diastereoselective Amidation of a Chiral Amine

This protocol outlines a general method for the synthesis of diastereomeric amides from a chiral amine and this compound.

Materials:

-

Chiral amine (1.0 eq)

-

This compound (1.1 eq)

-

A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or proton sponge (1.2 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral amine and DIPEA in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add this compound dropwise to the vigorously stirred solution.

-

Maintain the reaction at -78 °C for 1-4 hours, monitoring by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting diastereomeric amides by column chromatography.

-

Analyze the diastereomeric ratio by NMR or chiral HPLC.[6]

Analytical Methods for Stereochemical Analysis

The determination of the stereochemical purity (diastereomeric ratio or enantiomeric excess) of the products from this compound reactions is critical. The two most common and powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

For diastereomers, the corresponding protons and carbons are in chemically non-equivalent environments. This difference can lead to distinct signals in the NMR spectrum, allowing for their differentiation and quantification.[4]

-

¹H NMR: The chemical shifts of protons, particularly those close to the newly formed stereocenter and the existing one, can be different for each diastereomer. Integration of the corresponding peaks provides the diastereomeric ratio.

-

¹³C NMR: Similarly, distinct signals for the carbons of each diastereomer may be observed.

-

Chiral Shift Reagents: In cases where the signals of the diastereomers overlap, chiral lanthanide shift reagents can be used to induce chemical shift differences, aiding in their resolution and quantification.

Figure 3: Logical workflow for d.r. determination by NMR.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers and diastereomers.[5]

-

Diastereomer Separation: Diastereomers have different physical properties and can often be separated on a standard (achiral) HPLC column. The relative peak areas in the chromatogram correspond to the diastereomeric ratio.[5]

-

Enantiomer Separation: To separate enantiomers, a chiral stationary phase (CSP) is required. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

Figure 4: Experimental workflow for HPLC analysis.

Conclusion

This compound is a versatile reagent for the introduction of a chiral propionyl moiety. Understanding and controlling the stereochemistry of its reactions is fundamental for its effective use in the synthesis of complex, biologically active molecules. The reactions with chiral nucleophiles offer a route to diastereomerically enriched products. The choice of reactants, reaction conditions, and purification methods, coupled with rigorous stereochemical analysis by NMR and chiral HPLC, are all critical for achieving the desired stereochemical outcome. This guide provides a foundational understanding for researchers and professionals working with this important synthetic building block.

References

- 1. scispace.com [scispace.com]

- 2. hplc.eu [hplc.eu]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Bromopropionyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Bromopropionyl bromide (2-BPB), a crucial reagent in organic synthesis and pharmaceutical development. Understanding the thermal characteristics of this highly reactive acyl halide is paramount for ensuring safe handling, optimizing reaction conditions, and maintaining the integrity of synthetic pathways. This document outlines the known physicochemical properties, potential thermal decomposition pathways, and detailed experimental protocols for assessing its thermal stability.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling and use in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄Br₂O | [1] |

| Molecular Weight | 215.87 g/mol | [1] |

| Appearance | Colorless to light yellow fuming liquid | [2][3] |

| Boiling Point | 152-154 °C (decomposes) | [2] |

| 48-50 °C at 10 mmHg | [4][5] | |

| Density | 2.061 g/mL at 25 °C | [4][5] |

| Flash Point | >110 °C | [2] |

| Solubility | Miscible with acetic acid, benzene, trichloromethane, diethyl ether, and acetone. Decomposes in water and alcohol. | [2][4] |

| InChI Key | ILLHORFDXDLILE-UHFFFAOYSA-N | [1] |

| CAS Number | 563-76-8 | [1] |

Thermal Stability and Decomposition

Strong heating should be avoided as it can lead to the formation of hazardous decomposition products.[6] The primary products of combustion or thermal decomposition are carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

Plausible Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a combination of radical and elimination reactions. A plausible pathway is initiated by the homolytic cleavage of the weakest bond, which is expected to be the C-Br bond of the acyl bromide. This is followed by a series of reactions including dehydrobromination and further fragmentation.

A proposed logical relationship for the decomposition is visualized in the following diagram:

Caption: Plausible decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, identifying the onset of decomposition and the temperature ranges of mass loss events.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucibles: Use inert sample pans, such as alumina (B75360) or platinum, to prevent any reaction with the sample or its decomposition products.

-

Sample Preparation: Due to the reactive and corrosive nature of this compound, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox). A sample size of 5-10 mg is typically used.

-

Atmosphere: The experiment should be run under an inert nitrogen atmosphere to study the thermal decomposition without oxidative effects. A purge gas flow rate of 20-50 mL/min is recommended.

-

Temperature Program: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition, for instance, 400 °C. A linear heating rate of 10 °C/min is a common starting point.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) should be analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve).

The following diagram illustrates a typical experimental workflow for TGA:

Caption: Generalized experimental workflow for TGA.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature. This can identify the temperatures and enthalpies of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Crucibles: Use hermetically sealed crucibles to contain the volatile and corrosive sample and its decomposition products. Gold-plated or stainless steel crucibles are often suitable for reactive materials.

-

Sample Preparation: As with TGA, sample preparation should be performed in an inert atmosphere. A small sample size of 2-5 mg is recommended. An empty, hermetically sealed crucible should be used as a reference.

-

Atmosphere: An inert nitrogen atmosphere should be maintained in the DSC cell.

-

Temperature Program: The temperature program should be similar to that used in the TGA experiment (e.g., heating from ambient to 400 °C at 10 °C/min) to allow for direct comparison of the results.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify exothermic or endothermic peaks. For decomposition, an exothermic peak is expected. The onset temperature of the peak, the peak maximum temperature, and the integrated area of the peak (which corresponds to the enthalpy of decomposition) should be determined.

A typical experimental workflow for DSC is depicted below:

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromopropionyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for 2-Bromopropionyl bromide (CAS No: 563-76-8), a highly reactive chemical intermediate essential in various organic synthesis applications, particularly in the pharmaceutical and agrochemical industries.[1][2] Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

This compound is classified as a corrosive and acutely toxic substance.[3][4][5] It causes severe skin burns and eye damage, is harmful if swallowed, and may cause an allergic skin reaction.[4][5][6][7] Inhalation of its vapors can lead to severe irritation of the respiratory tract.[8]

Table 1: Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[3][4] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][4][7] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[4][7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |

| Specific target organ toxicity (single exposure) | Category 3 | Target Organs - Respiratory system[3] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C3H4Br2O[1] |

| Molecular Weight | 203.87 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2][9] |

| Boiling Point | 48 - 50 °C / 118.4 - 122 °F[4] |

| Flash Point | > 110 °C / > 230 °F[4] |

| Specific Gravity | 2.061 g/cm³[4] |

| Solubility | Miscible with trichloromethane, diethyl ether, benzene (B151609) and acetone. Incompatible with water, alcohols, oxidizing agents and strong alkalis.[10] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent any direct contact.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles/Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield is also recommended.[8] |

| Skin | Gloves and Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] A full suit is recommended.[8] |

| Respiratory | Respirator | Use only under a chemical fume hood.[3][4] If ventilation is inadequate, wear a suitable respirator. A vapor respirator is recommended.[8] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

Handling

-

Always handle this compound within a certified chemical fume hood.[3][4]

-

Do not ingest. If swallowed, seek immediate medical assistance.[3][4]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[4]

-

Keep away from incompatible materials such as oxidizing agents and alkalis.[8]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][6][11]

-

Store locked up.

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

Immediate medical attention is required for all exposure routes.[3][4] Show the Safety Data Sheet to the attending medical professional.[3]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[3][4] Remove all contaminated clothing and shoes immediately. Call a physician immediately.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3][4] Call a physician immediately.[3]

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.

Caption: Decision tree for first aid in case of exposure.

Spill and Leak Procedures

-

Ensure adequate ventilation.[3]

-

Do not let the product enter drains.

-

Absorb the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[3][6][11]

-

Collect the absorbed material into a suitable, closed container for disposal.[3][6][11]

-

Clean the affected area thoroughly.

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, dry sand, or alcohol-resistant foam.[3][4]

-

Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[3][4][6][11] The product causes burns of the eyes, skin, and mucous membranes.[4] Vapors are heavier than air and may spread along floors.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][4]

Disposal Considerations

Waste from this product must be disposed of in accordance with federal, state, and local environmental control regulations. Do not empty into drains or flush to sewer.[4] Waste codes should be assigned by the user based on the application for which the product was used.[4]

Stability and Reactivity

-

Reactivity: Forms explosive mixtures with air on intense heating.

-

Chemical Stability: Stable under normal conditions.[4]

-

Conditions to Avoid: Strong heating, incompatible products, and excess heat.[4]

-

Incompatible Materials: Reactive with oxidizing agents, alkalis, and moisture.[8][10]

-

Hazardous Decomposition Products: Thermal decomposition can produce irritating gases and vapors.[3][4][6][11]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe working environment.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. kscl.co.in [kscl.co.in]

- 5. biosynth.com [biosynth.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. CAS 563-76-8: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Notes and Protocols: Leveraging 2-Bromopropionyl Bromide for Advanced Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-bromopropionyl bromide as a versatile precursor for creating initiators in Atom Transfer Radical Polymerization (ATRP). This powerful technique enables the synthesis of well-defined polymers with precise control over molecular weight, architecture, and functionality, which is critical for applications in drug delivery, biomaterials, and advanced coatings.

Introduction to ATRP and the Role of this compound

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2] The process involves a reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper(I) halide complexed with a ligand.[3][4] This equilibrium between active and dormant species allows for the controlled growth of polymer chains.[4][5]

This compound is a highly reactive acyl bromide that serves as a powerful precursor for creating ATRP initiators.[1][6] It readily reacts with nucleophilic groups such as hydroxyl (-OH) or amine (-NH₂) moieties on a variety of substrates to covalently attach the 2-bromopropionyl initiating group.[7][8] This "grafting from" approach is particularly valuable for preparing polymer brushes on surfaces, synthesizing star polymers from polyol cores, and creating macroinitiators from existing polymers like polyethylene (B3416737) glycol (PEG).[1][6][8]

Core Applications and Advantages

-

Surface Modification: Creation of high-density polymer brushes on various substrates (e.g., silicon wafers, gold, nanoparticles) to tailor surface properties like hydrophilicity, biocompatibility, and anti-fouling characteristics.[7][9][10]

-

Synthesis of Advanced Polymer Architectures: Facilitates the production of block copolymers, graft copolymers, and star polymers with well-defined structures.[3][6]

-

Biomaterial and Drug Delivery Systems: Enables the synthesis of functional polymers for applications such as drug encapsulation and targeted delivery.[5][8] The ability to control polymer architecture is crucial for influencing drug loading and release kinetics.[5]

Experimental Protocols

Protocol 1: Surface Functionalization of a Hydroxyl-Terminated Substrate with this compound

This protocol describes the immobilization of an ATRP initiator on a substrate with available hydroxyl groups (e.g., silicon wafer, glass slide, or hydroxyl-functionalized nanoparticles).

Materials:

-

Hydroxyl-terminated substrate

-

This compound

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))

-

Triethylamine (B128534) (TEA) or other suitable base

-

Nitrogen or Argon gas supply

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate to remove any organic contaminants. For silicon wafers, this can be achieved by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. For other substrates, sonication in a series of solvents like acetone (B3395972) and ethanol (B145695) followed by drying under a stream of nitrogen is recommended.[9]

-

Reaction Setup: Place the cleaned and dried substrate in a Schlenk flask under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Dissolve the substrate (if particulate) or suspend it in the anhydrous solvent. Cool the flask to 0 °C using an ice bath.

-

Add triethylamine (1.5 to 2 equivalents relative to the surface hydroxyl groups) to the reaction mixture. TEA acts as a base to neutralize the HBr byproduct formed during the reaction.[7]

-

Slowly add this compound (1.2 to 1.5 equivalents relative to the surface hydroxyl groups) dropwise to the stirred solution.[6]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.[6]

-

Washing: After the reaction is complete, quench any remaining this compound by adding a small amount of methanol.[7] Wash the functionalized substrate sequentially with the reaction solvent, ethanol, and deionized water to remove unreacted reagents and byproducts.[7][9]

-

Drying: Dry the initiator-functionalized substrate under a stream of nitrogen or in a vacuum oven.[9] The substrate is now ready for surface-initiated ATRP.

Protocol 2: Surface-Initiated ATRP (SI-ATRP) of a Vinyl Monomer

This protocol outlines a general procedure for growing polymer brushes from the initiator-modified surface.

Materials:

-

Initiator-functionalized substrate from Protocol 1

-

Monomer (e.g., methyl methacrylate (B99206), styrene, or a functional monomer)

-

Copper(I) bromide (Cu(I)Br)

-

Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy))

-

Anhydrous solvent (e.g., toluene, anisole, or a water/methanol mixture)

-

Nitrogen or Argon gas supply

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Thermostated oil bath

Procedure:

-

Preparation of Polymerization Solution: In a Schlenk flask, add the monomer, ligand, and solvent.[9]

-

Add the catalyst, Cu(I)Br, to the flask.[9]

-

Deoxygenation: Deoxygenate the polymerization solution by bubbling with nitrogen or argon for at least 30 minutes, or by subjecting the flask to several freeze-pump-thaw cycles.[5][9] This is crucial as oxygen can terminate the polymerization.

-

Polymerization: Under an inert atmosphere, place the initiator-functionalized substrate into the deoxygenated polymerization solution.[9]

-

Immerse the reaction flask in a thermostated oil bath set to the desired temperature (ranging from room temperature to elevated temperatures, depending on the monomer and catalyst system) and stir.[5][9] The polymerization time will influence the final thickness of the polymer brush.[9]

-

Termination: To stop the polymerization, remove the substrate from the solution and expose it to air, which oxidizes the copper catalyst.[9]

-

Cleaning: Thoroughly wash the polymer-grafted substrate with a good solvent for the polymer (e.g., tetrahydrofuran, toluene) to remove any non-covalently bound polymer. Rinse with ethanol and deionized water.[9]

-

Drying: Dry the substrate with the grafted polymer brushes under a stream of nitrogen.

-

Characterization: The resulting polymer brushes can be characterized using techniques such as ellipsometry (to determine thickness), contact angle measurements (to assess surface energy), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). The molecular weight and polydispersity of the grafted chains can be determined by cleaving the polymer from the surface and analyzing it via gel permeation chromatography (GPC).

Data Presentation

The following tables summarize representative quantitative data for ATRP reactions involving initiators derived from this compound or its close analogs.

Table 1: Reaction Conditions for Surface Functionalization

| Substrate | Functional Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Reference |

| Silica Nanoparticles | Amine | 2-Bromoisobutyryl bromide | Triethylamine | THF | 0 to RT | 12 | [7] |

| Gold | Thiol (pre-functionalized) | 2-Bromoisobutyryl bromide | - | - | RT | - | [9] |

| Cellulose Nanofibrils | Hydroxyl | This compound | - | DMF | 23 | 6 | [11] |

| Polystyrene | Hydroxyl (post-functionalization) | This compound | - | - | - | - | [3] |

Table 2: Representative Conditions for Surface-Initiated ATRP

| Monomer | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Resulting Polymer | Reference |

| Methyl Methacrylate | Cu(I)Br | PMDETA | Toluene | 90 | 5 | PMMA brushes | [12] |

| Styrene | Cu(I)Br | PMDETA | Anisole | 110 | - | Polystyrene brushes | [12] |

| 2-Hydroxyethyl methacrylate (HEMA) | Cu(I)Br | bpy | n-propanol/2-butanone | RT | < 0.33 | PHEMA brushes | [2] |

| Quaternary ammonium (B1175870) methacrylate | - | - | - | - | - | Bactericidal polymer brushes | [13] |

| 2-((2-bromopropionyl)oxy)ethyl acrylate (B77674) (BPEA) | Cu(I)Br | dTBipy | - | 50 | 6 | Hyperbranched polymer | [14] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Caption: Experimental workflow for Surface-Initiated ATRP (SI-ATRP).

Caption: Influence of key parameters on ATRP outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polymerizing via ATRP [sigmaaldrich.com]

- 13. Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Notes and Protocols for Surface Modification of Cellulose with 2-Bromopropionyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of cellulose (B213188) with 2-bromopropionyl bromide. This process is a crucial step for rendering cellulose, a hydrophilic biopolymer, more compatible with organic media and for creating macroinitiators for subsequent graft polymerization, such as Atom Transfer Radical Polymerization (ATRP).[1][2] This modification enables the development of advanced cellulose-based materials for applications in drug delivery, composite materials, and surface coatings.[1][3]

Overview